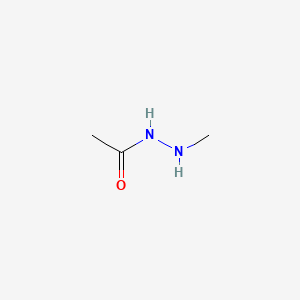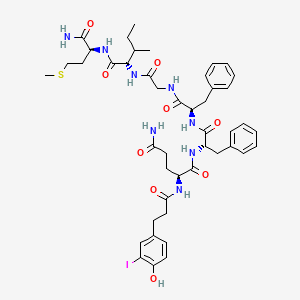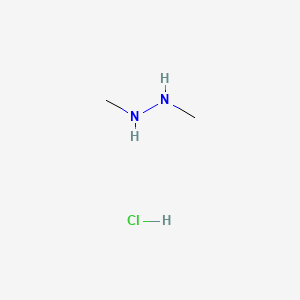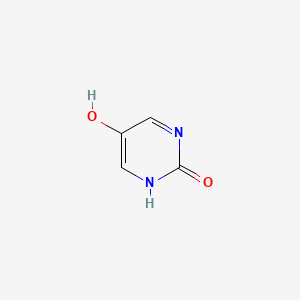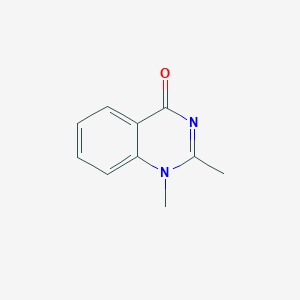
1,2-dimethylquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dimethylquinazolin-4(1H)-one is a natural product found in Glomeris marginata with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties and Blood-Brain Barrier Penetration
1,2-Dimethylquinazolin-4(1H)-one has been identified as a potent apoptosis inducer and an effective anticancer agent. Its derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has demonstrated excellent blood-brain barrier penetration and high efficacy in various cancer models, including human MX-1 breast cancer, due to its potent apoptosis-inducing activity (Sirisoma et al., 2009).
Catalytic Synthesis
The compound has been used as a catalyst in the synthesis of other chemical structures. A study showed that Copper(I) complex of 1,3-DimethylBarbituric acid modified SBA-15, a derivative of 1,2-Dimethylquinazolin-4(1H)-one, acted as a heterogeneous catalyst for the synthesis of 2,3-Dihydroquinazolin-4(1H)-ones and Imidazoles, demonstrating good to excellent yields and reusability (Hajjami et al., 2017).
Eco-friendly Synthesis Approaches
The compound has been synthesized in eco-friendly ways. For instance, 2,3-Dihydroquinazolin-4(1H)-ones were synthesized in high to excellent yields through direct cyclocondensation of anthranilamides and aldehydes in ionic liquids or one-pot three-component cyclocondensation without the use of any additional catalyst, indicating a green approach to its synthesis (Chen et al., 2007).
Visible-light-mediated Reactions
1,2-Dimethylquinazolin-4(1H)-one derivatives have been synthesized through visible-light-mediated reactions. A study showed that exposing certain derivatives to visible light in the absence of external photosensitizers resulted in good yields, demonstrating the compound's reactivity under photochemical conditions (Wu & Yang, 2016).
Molecular Structure Analysis
The compound has also been used in studies focusing on molecular structure analysis and crystallography. For example, specific derivatives of 1,2-Dimethylquinazolin-4(1H)-one were synthesized and characterized, and their molecular structures were confirmed through X-ray diffraction analysis. These studies provide insights into the complex structural configurations of the compound and its derivatives (Sheng et al., 2012).
Propiedades
Número CAS |
7471-65-0 |
|---|---|
Nombre del producto |
1,2-dimethylquinazolin-4(1H)-one |
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
1,2-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-7-11-10(13)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3 |
Clave InChI |
LKKQHIJMWGQCSO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)C2=CC=CC=C2N1C |
SMILES canónico |
CC1=NC(=O)C2=CC=CC=C2N1C |
Otros números CAS |
7471-65-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



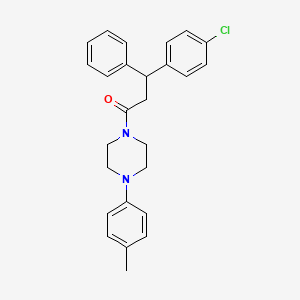
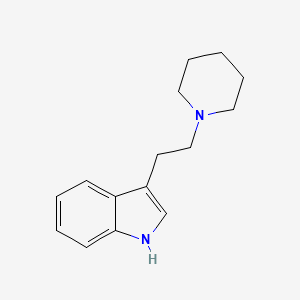

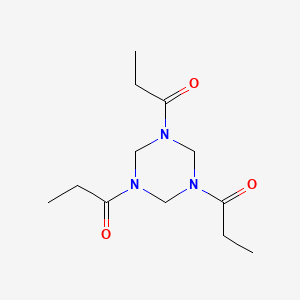
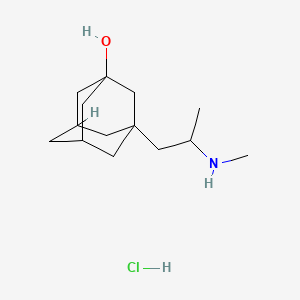

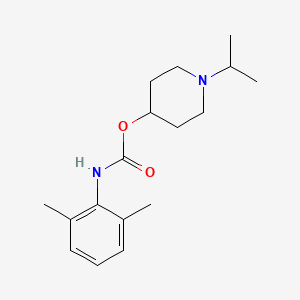
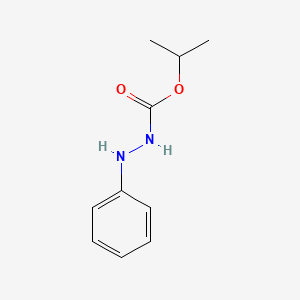
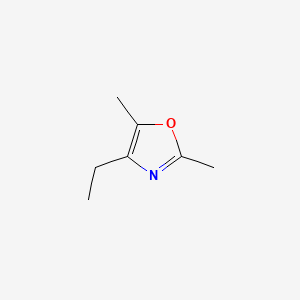
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B1619209.png)
